molecular formula C9H11FN2O B2424490 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine CAS No. 1247776-28-8

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B2424490
CAS No.: 1247776-28-8
M. Wt: 182.198
InChI Key: FJHCMUSECGDXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom and a pyrrolidin-3-yloxy group attached to a pyridine ring. Such structural features often impart distinct chemical and biological properties, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine typically involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and pyrrolidin-3-yloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(pyrrolidin-3-yloxy)pyridine
  • 5-Fluoro-2-(morpholin-4-yloxy)pyridine
  • 2-Fluoro-5-(piperidin-1-yloxy)pyridine

Uniqueness

5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine is unique due to the specific positioning of the fluorine atom and the pyrrolidin-3-yloxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8/h1-2,5,8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHCMUSECGDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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